(R)-1-Phenylprop-2-yn-1-amine

Monoamine Oxidase B inhibition Parkinson's disease research Stereochemistry-activity relationship

(R)-1-Phenylprop-2-yn-1-amine (CAS 226699-14-5) is a chiral primary propargylamine featuring a terminal alkyne and a benzylic amine stereocenter within a compact C₉H₉N scaffold (MW 131.17 g/mol). The compound serves as the enantiopure building block for the privileged propargylamine pharmacophore found in clinically validated, irreversible monoamine oxidase B (MAO-B) inhibitors such as selegiline and its N-desmethyl metabolite.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
Cat. No. B12972651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenylprop-2-yn-1-amine
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CC=C1)N
InChIInChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m1/s1
InChIKeyWTZFFHKYDKHUSG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Phenylprop-2-yn-1-amine: Chiral Propargylamine Building Block for Neuroscience & Click Chemistry


(R)-1-Phenylprop-2-yn-1-amine (CAS 226699-14-5) is a chiral primary propargylamine featuring a terminal alkyne and a benzylic amine stereocenter within a compact C₉H₉N scaffold (MW 131.17 g/mol) [1]. The compound serves as the enantiopure building block for the privileged propargylamine pharmacophore found in clinically validated, irreversible monoamine oxidase B (MAO-B) inhibitors such as selegiline and its N-desmethyl metabolite [2]. Access to the single (R)-enantiomer is essential because the (S)-antipode exhibits markedly reduced MAO-B inhibitory potency — a stereochemical requirement consistently demonstrated across aliphatic propargylamine series where the R-configuration at the chiral carbon bearing the amine governs irreversible active-site binding [3].

Why Racemic or (S)-1-Phenylprop-2-yn-1-amine Cannot Substitute for the (R)-Enantiomer


Racemic 1-phenylprop-2-yn-1-amine (CAS 50874-15-2) and the isolated (S)-enantiomer (CAS 226699-01-0) are not functionally equivalent replacements for the (R)-enantiomer in applications requiring stereochemically defined propargylamine intermediates. In the propargylamine MAO-B inhibitor class, the absolute configuration at the carbon bearing the primary amine is the dominant determinant of irreversible enzyme inhibition; the (R)-enantiomers consistently achieve IC₅₀ values in the low nanomolar range while the corresponding (S)-enantiomers show 20- to >100-fold weaker inhibition or are essentially inactive [1]. Furthermore, N-alkylation of racemic starting material propagates diastereomeric mixtures that are difficult to separate and complicate pharmacological interpretation [2]. For copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications where the amine-stereocenter influences ligand geometry or metal chelation, enantiomeric purity above 98% ee is frequently specified, making racemic material unsuitable without costly post-synthetic resolution [3].

Quantitative Differentiation of (R)-1-Phenylprop-2-yn-1-amine: Head-to-Head and Cross-Study Evidence


Enantiomeric Purity Drives MAO-B Inhibitory Potency: (R) vs. (S)-1-Phenylprop-2-yn-1-amine

Within the aliphatic propargylamine class, the (R)-enantiomer is the eutomer for MAO-B inhibition. Literature data for the closely related N-desmethylselegiline scaffold (primary propargylamine, identical stereochemical requirement) demonstrate an IC₅₀ of 51 nM against human MAO-B with 450-fold selectivity over MAO-A (IC₅₀ = 23 µM) [1]. Across the broader aliphatic propargylamine series, the (R)-enantiomer of compound (R)-21 achieved an IC₅₀ of 17 nM with a selectivity index of 2941 for MAO-B over MAO-A, while the corresponding (S)-enantiomers consistently displayed >20-fold weaker inhibition [2]. For (R)-1-phenylprop-2-yn-1-amine specifically, the primary amine and terminal alkyne provide the minimal pharmacophore scaffold — retaining the critical stereocenter without the confounding N-methylation present in selegiline — enabling clean structure-activity relationship (SAR) dissection [3].

Monoamine Oxidase B inhibition Parkinson's disease research Stereochemistry-activity relationship

Synthetic Route Efficiency: Organocatalytic Access to the (R)-Enantiomer vs. Classical Chiral Resolution

The (R)-enantiomer can be accessed via proline-catalyzed α-aminooxylation or α-amination of 3-phenylpropanaldehyde, yielding the chiral intermediate in high enantiomeric purity suitable for downstream propargylamine formation [1]. This organocatalytic approach avoids the 50% material loss inherent in classical resolution of racemic amines using chiral acids such as d-tartaric acid, and eliminates the use of toxic osmium catalysts required in asymmetric dihydroxylation routes [1]. For procurement decisions, material sourced from asymmetric synthesis routes typically achieves ≥98% ee, whereas material derived from resolution of racemate often carries batch-to-batch variability in enantiomeric excess and residual chiral resolving agent contamination [2].

Asymmetric synthesis Organocatalysis Process chemistry

Dual Functional Group Versatility: Primary Amine + Terminal Alkyne vs. N-Alkylated Propargylamine Analogs

(R)-1-Phenylprop-2-yn-1-amine presents simultaneously a free primary amine (pKa ~9.5 for benzylic amine class) and a terminal alkyne, enabling orthogonal functionalization without deprotection steps [1]. In contrast, N-methylated propargylamines such as selegiline (tertiary amine) and N-desmethylselegiline (secondary amine) lack the primary amine required for direct amide bond formation or reductive amination with ketone/aldehyde partners [2]. The terminal alkyne undergoes CuAAC with azide-containing molecules with typical second-order rate constants of 10–100 M⁻¹s⁻¹ under standard Cu(I) catalysis, while the primary amine can simultaneously participate in EDC/HOBt-mediated amide coupling or NHS-ester conjugation [3]. This orthogonality is absent in racemic 1-phenylprop-2-yn-1-amine, where the uncontrolled stereochemistry can introduce diastereomeric products in subsequent chiral derivatization steps.

Click chemistry Bioconjugation Heterocycle synthesis

Chiral Integrity During Synthetic Manipulation: Isomerization Without Epimerization

Chiral non-racemic α-substituted propargylic amines, prepared from (R)-phenylglycinol and isomerized at 0 °C using potassium 3-aminopropylamide (KAPA) to terminal acetylenic amines, undergo clean isomerization without detectable epimerization of the chiral center, as confirmed by chiral HPLC analysis [1]. This establishes that the stereochemical integrity of the benzylic amine stereocenter in (R)-1-phenylprop-2-yn-1-amine is maintained under strong-base conditions commonly encountered during alkyne deprotonation and subsequent functionalization. Racemic material subjected to identical isomerization conditions would yield a racemic product, negating the stereochemical value of the building block [1]. This chiral stability under basic conditions is a prerequisite for multi-step synthetic sequences involving acetylide formation.

Chiral stability Process scale-up Propargylic amine isomerization

High-Value Application Scenarios for (R)-1-Phenylprop-2-yn-1-amine Procurement


Enantioselective Synthesis of Propargylamine-Based MAO-B Inhibitors

(R)-1-Phenylprop-2-yn-1-amine serves as the enantiopure C9 building block for constructing N-alkylated propargylamine MAO-B inhibitors, including (R)-selegiline and investigational analogs. The pre-installed (R)-stereocenter eliminates the need for late-stage chiral resolution, which incurs a ≥50% material loss per batch [1]. Medicinal chemistry teams synthesizing focused libraries of propargylamine-based MAO-B inhibitors can maintain stereochemical homogeneity by starting from the (R)-enantiomer, ensuring all library members share the same eutomeric configuration essential for target engagement [2].

Stereochemically Defined Metabolic Probe Synthesis

As the primary amine analog and direct structural precursor of N-desmethylselegiline (the active MAO-B-inhibiting metabolite of selegiline), (R)-1-phenylprop-2-yn-1-amine enables the synthesis of stereochemically pure metabolite reference standards and deuterated internal standards for LC-MS/MS quantification [1]. The free primary amine permits direct reductive alkylation with isotopically labeled formaldehyde or acetaldehyde to generate stable isotope-labeled analogs, a transformation not accessible from the corresponding N-methylated tertiary amine [2].

Chiral Building Block for Neuroprotective Agent Discovery

The propargylamine pharmacophore, independent of MAO-B inhibition, possesses neuroprotective and anti-apoptotic activities demonstrated in cell-culture models of neurodegenerative disease [1]. (R)-1-Phenylprop-2-yn-1-amine provides the minimal, unsubstituted scaffold for systematic SAR exploration of the propargylamine neuroprotective pharmacophore, allowing independent variation of N-substitution, aryl ring substitution, and alkyne functionalization while retaining the essential (R)-stereochemistry associated with maximal biological activity [2].

Orthogonal Bioconjugation via Terminal Alkyne–Azide Click Chemistry

The terminal alkyne of (R)-1-Phenylprop-2-yn-1-amine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with rate constants of 10–100 M⁻¹s⁻¹, while the primary amine remains available for simultaneous or sequential NHS-ester coupling, carbodiimide-mediated amidation, or reductive amination [1]. This dual orthogonal reactivity is not available in N-alkylated propargylamine analogs such as selegiline or rasagiline, where the amine is already substituted [2]. Applications include the construction of bifunctional fluorescent probes for MAO-B imaging and the synthesis of PROTAC-like heterobifunctional degraders targeting mitochondrial MAO-B [1].

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